Cas no 936-99-2 (3-tert-butylcyclohexan-1-one)

3-tert-butylcyclohexan-1-one structure
3-tert-butylcyclohexan-1-one structure
Nombre del producto:3-tert-butylcyclohexan-1-one
Número CAS:936-99-2
MF:C10H18O
Megavatios:154.249323368073
MDL:MFCD00962367
CID:862488
PubChem ID:136750

3-tert-butylcyclohexan-1-one Propiedades químicas y físicas

Nombre e identificación

    • 3-(tert-Butyl)cyclohexanone
    • 3-tert-butylcyclohexan-1-one
    • 3-(1,1-Dimethylethyl)cyclohexanone (ACI)
    • Cyclohexanone, 3-tert-butyl- (6CI, 7CI, 8CI)
    • 3-tert-Butyl-1-cyclohexanone
    • 3-tert-Butylcyclohexanone
    • NSC 103145
    • 3-tert-Butyl-cyclohexanone
    • YJZOKOQSQKNYLW-UHFFFAOYSA-N
    • 3-tert-Butyl cyclohexanone
    • UNII-GB5DSJ5DKM
    • Cyclohexanone, 3-tert-butyl-
    • NSC-103145
    • 3-(1,1-Dimethylethyl)cyclohexanone
    • Cyclohexanone, 3-(1,1-dimethylethyl)-
    • SCHEMBL918723
    • 3-tert-butyl-cyclohexan-1-one
    • G73087
    • 3-t-butylcyclohexanone
    • 936-99-2
    • (3-(tert-butyl)cyclohexan-1-one
    • GB5DSJ5DKM
    • 3-(tert-butyl)cyclohexan-1-one
    • AKOS005264405
    • EN300-255367
    • CS-0343255
    • NSC103145
    • DB-079663
    • 3-tert.butylcyclohexanone
    • MDL: MFCD00962367
    • Renchi: 1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3
    • Clave inchi: YJZOKOQSQKNYLW-UHFFFAOYSA-N
    • Sonrisas: O=C1CC(C(C)(C)C)CCC1

Atributos calculados

  • Calidad precisa: 154.135765193g/mol
  • Masa isotópica única: 154.135765193g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 153
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.6
  • Superficie del Polo topológico: 17.1Ų

3-tert-butylcyclohexan-1-one Información de Seguridad

  • Nivel de peligro:IRRITANT

3-tert-butylcyclohexan-1-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-255367-5.0g
3-tert-butylcyclohexan-1-one
936-99-2 95%
5.0g
$3645.0 2024-06-19
Enamine
EN300-255367-1.0g
3-tert-butylcyclohexan-1-one
936-99-2 95%
1.0g
$1256.0 2024-06-19
Enamine
EN300-255367-2.5g
3-tert-butylcyclohexan-1-one
936-99-2 95%
2.5g
$2464.0 2024-06-19
eNovation Chemicals LLC
Y1126484-250mg
3-tert-Butyl-cyclohexanone
936-99-2 95%
250mg
$190 2024-07-28
Enamine
EN300-255367-0.5g
3-tert-butylcyclohexan-1-one
936-99-2 95%
0.5g
$980.0 2024-06-19
eNovation Chemicals LLC
Y1126484-100mg
3-tert-Butyl-cyclohexanone
936-99-2 95%
100mg
$170 2024-07-28
eNovation Chemicals LLC
Y1126484-500mg
3-tert-Butyl-cyclohexanone
936-99-2 95%
500mg
$185 2024-07-28
Enamine
EN300-255367-10g
3-tert-butylcyclohexan-1-one
936-99-2 95%
10g
$5405.0 2023-09-14
A2B Chem LLC
AH87020-10g
3-(tert-Butyl)cyclohexanone
936-99-2 95%
10g
$5725.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1413925-250mg
3-(tert-Butyl)cyclohexanone
936-99-2 98%
250mg
¥892.00 2024-04-24

3-tert-butylcyclohexan-1-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
Referencia
Lithium and potassium trialkylborohydrides. Reagents for direct reduction of α,β-unsaturated carbonyl compounds to synthetically versatile enolate anions
Fortunato, James M.; Ganem, Bruce, Journal of Organic Chemistry, 1976, 41(12), 2194-200

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane Catalysts: Cuprous chloride Solvents: Tetrahydrofuran
Referencia
Organomanganese(II) reagents. XVI. Copper-catalyzed 1,4-addition of organomanganese chlorides to conjugated enones
Cahiez, Gerard; Alami, Mouad, Tetrahedron Letters, 1989, 30(27), 3541-4

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Methanol ,  Hydrogen peroxide ,  Water ,  3,5-Dimethylborinane Solvents: Methanol ,  Water
Referencia
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; Idacavage, Michael J., Organic Reactions (Hoboken, 1985, 33,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl ,  Lithium Solvents: Tetrahydrofuran ;  3 min, rt; rt → 0 °C; 3 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  30 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Cuprous cyanide ,  [(Trimethylsilyl)methyl]lithium Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C
1.4 15 min, -78 °C
1.5 Reagents: Chlorotrimethylsilane ;  -78 °C
1.6 Solvents: Tetrahydrofuran ;  5 min, -78 °C
1.7 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  -78 °C
1.8 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  15 min, rt
Referencia
Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters
Schnermann, Martin J.; Untiedt, Nicholas L.; Jimenez-Oses, Gonzalo; Houk, Kendall N.; Overman, Larry E., Angewandte Chemie, 2012, 51(38), 9581-9586

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium iodide Solvents: Dimethyl sulfoxide
1.2 Reagents: Sodium borohydride Solvents: Dimethyl sulfoxide
1.3 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Electron transfer processes. 57. Reductive alkylation of electronegatively-substituted alkenes by alkylmercury halides
Russell, Glen A.; Shi, Bing Zhi; Jiang, Wan; Hu, Shuiesheng; Kim, Byeong H.; et al, Journal of the American Chemical Society, 1995, 117(14), 3952-62

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Zinc ,  Cuprous iodide Solvents: Ethanol ,  Water
1.2 -
Referencia
Conjugate additions to α,β-unsaturated carbonyl compounds in aqueous media
Petrier, C.; Dupuy, C.; Luche, J. L., Tetrahedron Letters, 1986, 27(27), 3149-52

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Cuprous cyanide ,  Lithium bromide Solvents: Diethyl ether ;  -78 °C; 70 min, -78 °C
1.2 Solvents: Diethyl ether ;  -78 °C; overnight, -78 °C → 15 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  30 min, rt
Referencia
Enders' SAMP-Hydrazone as Traceless Auxiliary in the Asymmetric 1,4-Addition of Cuprates to Enones
Sammet, Karsten; Gastl, Christoph; Baro, Angelika; Laschat, Sabine; Fischer, Peter; et al, Advanced Synthesis & Catalysis, 2010, 352(13), 2281-2290

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Gadolinium triflate Solvents: Tetrahydrofuran ;  2 h, 30 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol ,  Water ;  30 min, 23 °C
Referencia
Lewis Acid Activation of Fragment-Coupling Reactions of Tertiary Carbon Radicals Promoted by Visible-Light Irradiation of EDA Complexes
Pitre, Spencer P. ; Allred, Tyler K.; Overman, Larry E., Organic Letters, 2021, 23(3), 1103-1106

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Indium trichloride Solvents: Tetrahydrofuran ,  Hexane
1.2 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran
1.3 Reagents: Methanol
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
First Nickel-Catalyzed 1,4-Conjugate Additions to α,β-Unsaturated Systems Using Triorganoindium Compounds
Perez, Ignacio; Perez Sestelo, Jose; Maestro, Miguel A.; Mourino, Antonio; Sarandeses, Luis A., Journal of Organic Chemistry, 1998, 63(26), 10074-10076

Synthetic Routes 10

Condiciones de reacción
1.1 -
1.2 Catalysts: Copper, bis(hexamethylphosphoric triamide-O)-1-pentynyl-
Referencia
1-Pentynylcopper(I)-hexamethylphosphorous triamide
Jones, Graham B.; Chapman, Brant J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 11

Condiciones de reacción
Referencia
(3-Methoxy-3-methyl-1-butynyl)-copper(I)
Jones, Graham B.; Chapman, Brant J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Selenium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran
1.3 Solvents: Hexane
1.4 -
1.5 Reagents: Ammonium hydroxide ,  Ammonium chloride
1.6 Reagents: Sodium hypochlorite Solvents: Water
Referencia
Preparation and reactivity of cyanocuprates containing alkylseleno and alkyltelluro groups as non-transferable ligands
Zinn, F. K.; Ramos, E. C.; Comasseto, J. V., Tetrahedron Letters, 2001, 42(13), 2415-2417

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Benzoyl peroxide ,  Triethylaluminum Solvents: Diethyl ether ,  Hexane ;  30 min; 0.5 - 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referencia
Triethylaluminum- or Triethylborane-Induced Free Radical Reaction of Alkyl Iodides and α,β-Unsaturated Compounds
Liu, Jing-Yuan; Jang, Yoeng-Jiunn; Lin, Wen-Wei; Liu, Ju-Tsung; Yao, Ching-Fa, Journal of Organic Chemistry, 2003, 68(10), 4030-4038

Synthetic Routes 14

Condiciones de reacción
Referencia
Lithium Butyl(3-methoxy-3-methyl-1-butynyl)cuprate
Voss, Matthew E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
Referencia
Mixed organocuprates derived from ortho-heterosubstituted ArCu species. Reactions with simple α,β-unsaturated ketones
Arevalo, F.; Castedo, L.; Fernandez, B. R.; Mourino, A.; Sarandeses, L., Chemistry Letters, 1988, (5), 745-8

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Chlorotrimethylsilane ,  Boron trifluoride etherate Solvents: Tetrahydrofuran
Referencia
1,4-Addition of secondary and tertiary alkylzinc bromides to α,β-unsaturated ketones without a copper catalyst.
Hanson, M. V.; Rieke, R. D., Journal of the American Chemical Society, 1995, 117(43), 10775-6

Synthetic Routes 17

Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
Structure and reactivity of novel lithium di-tert-butylphosphido(alkyl)cuprates
Martin, Stephen F.; Fishpaugh, Jeffrey R.; Power, John M.; Giolando, Dean M.; Jones, Richard A.; et al, Journal of the American Chemical Society, 1988, 110(21), 7226-8

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Diethylzinc Solvents: Dichloromethane ,  Hexane ;  1 h, -40 °C; 20 h, -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles
Murray, Benjamin; Zhao, Shibin; Aramini, James M.; Wang, Hsin ; Biscoe, Mark R., ACS Catalysis, 2021, 11(5), 2504-2510

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Benzenethiol, copper(1+) salt (1:1) Solvents: Tetrahydrofuran ;  5 min, -78 °C
1.2 2 h, 0 °C
Referencia
Phenylthiocopper(I)
Hoekstra, William J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Lithium iodide Solvents: Dimethyl sulfide
Referencia
New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide
Bertz, Steven H.; Dabbagh, Gary, Tetrahedron, 1989, 45(2), 425-34

3-tert-butylcyclohexan-1-one Raw materials

3-tert-butylcyclohexan-1-one Preparation Products

3-tert-butylcyclohexan-1-one Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:936-99-2)3-tert-butylcyclohexan-1-one
A904255
Pureza:99%
Cantidad:5g
Precio ($):388.0